molecular formula C6H8N2 B562035 3-(Aminomethyl)pyridine-2,4,5,6-d4 CAS No. 1020719-00-9

3-(Aminomethyl)pyridine-2,4,5,6-d4

Cat. No.: B562035
CAS No.: 1020719-00-9
M. Wt: 112.168
InChI Key: HDOUGSFASVGDCS-RZIJKAHPSA-N
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Description

3-(Aminomethyl)pyridine-2,4,5,6-d4 is a deuterated derivative of 3-(aminomethyl)pyridine. This compound is characterized by the presence of four deuterium atoms at the 2, 4, 5, and 6 positions of the pyridine ring. The molecular formula is C6H4D4N2, and it has a molecular weight of 112.17 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

The synthesis of 3-(aminomethyl)pyridine-2,4,5,6-d4 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .

Industrial production methods for deuterated compounds generally involve large-scale catalytic exchange reactions or the use of deuterated starting materials. These methods ensure the efficient incorporation of deuterium atoms into the desired positions on the pyridine ring .

Chemical Reactions Analysis

3-(Aminomethyl)pyridine-2,4,5,6-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-(Aminomethyl)pyridine-2,4,5,6-d4 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)pyridine-2,4,5,6-d4 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The presence of deuterium can also influence the compound’s reactivity and stability, making it a valuable tool for studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

3-(Aminomethyl)pyridine-2,4,5,6-d4 can be compared to other deuterated and non-deuterated pyridine derivatives:

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems.

Properties

IUPAC Name

(2,4,5,6-tetradeuteriopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2/i1D,2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUGSFASVGDCS-RZIJKAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661781
Record name 1-[(~2~H_4_)Pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-00-9
Record name 1-[(~2~H_4_)Pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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